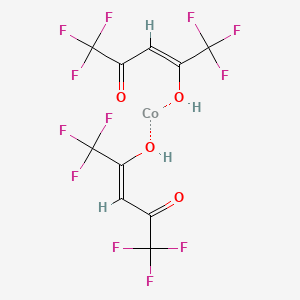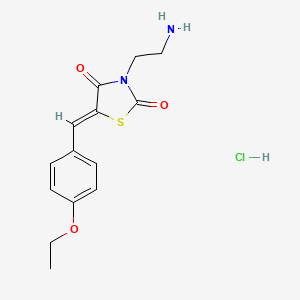
Erk Inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Extracellular signal-regulated kinase inhibitors are a class of compounds that target the extracellular signal-regulated kinase pathway, which is a critical signaling pathway involved in the regulation of various cellular processes such as proliferation, differentiation, and survival. Aberrations in this pathway are commonly associated with various cancers, making extracellular signal-regulated kinase inhibitors a significant focus in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
For example, the synthesis of LY3214996, a potent extracellular signal-regulated kinase inhibitor, involves the following steps :
Formation of the Core Structure: The core structure is often synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Functional groups that enhance the binding affinity and selectivity of the inhibitor are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and potency.
Industrial Production Methods
Industrial production of extracellular signal-regulated kinase inhibitors involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography are commonly used for purification on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Extracellular signal-regulated kinase inhibitors undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific extracellular signal-regulated kinase inhibitor and the reaction conditions. Generally, these reactions aim to enhance the inhibitor’s binding affinity and selectivity for its target .
Scientific Research Applications
Extracellular signal-regulated kinase inhibitors have a wide range of applications in scientific research, including:
Chemistry: Used as tools to study the extracellular signal-regulated kinase pathway and its role in various chemical processes.
Biology: Employed to investigate the role of the extracellular signal-regulated kinase pathway in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Used in the development of targeted therapies for cancers with aberrations in the extracellular signal-regulated kinase pathway.
Mechanism of Action
Extracellular signal-regulated kinase inhibitors exert their effects by binding to the extracellular signal-regulated kinase enzyme and inhibiting its activity. This prevents the phosphorylation and activation of downstream targets in the extracellular signal-regulated kinase pathway, thereby inhibiting cellular processes such as proliferation and survival. The molecular targets of extracellular signal-regulated kinase inhibitors include the extracellular signal-regulated kinase enzyme itself and various downstream substrates .
Comparison with Similar Compounds
Extracellular signal-regulated kinase inhibitors are unique in their ability to specifically target the extracellular signal-regulated kinase pathway. Similar compounds include:
BRAF Inhibitors: Target the BRAF enzyme upstream of extracellular signal-regulated kinase.
MEK Inhibitors: Target the MEK enzyme directly upstream of extracellular signal-regulated kinase.
PI3K Inhibitors: Target the PI3K enzyme in a parallel signaling pathway.
Compared to these compounds, extracellular signal-regulated kinase inhibitors offer the advantage of directly targeting the terminal node of the pathway, potentially overcoming resistance mechanisms that arise with upstream inhibitors .
Properties
Molecular Formula |
C14H17ClN2O3S |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C14H16N2O3S.ClH/c1-2-19-11-5-3-10(4-6-11)9-12-13(17)16(8-7-15)14(18)20-12;/h3-6,9H,2,7-8,15H2,1H3;1H/b12-9-; |
InChI Key |
PQVLWVGMXJPJLG-MWMYENNMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl |
SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


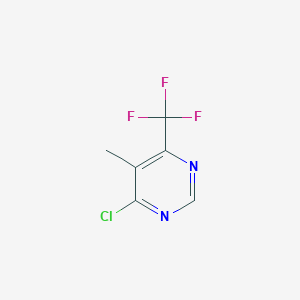



![2-[1,4]Diazepan-1-yl-cyclohepta-2,4,6-trienone hydrochloride](/img/structure/B1644296.png)

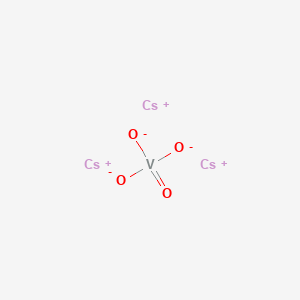
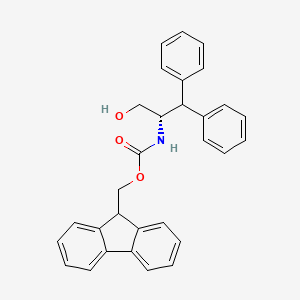
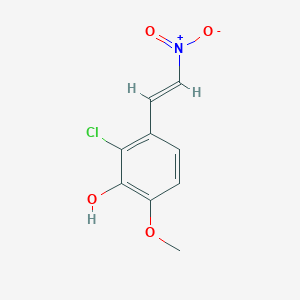

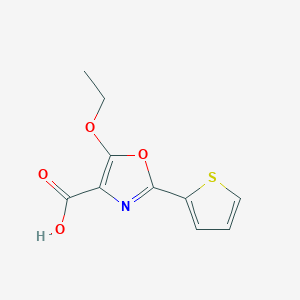
![[4-(3-Methoxyphenyl)phenyl]methanamine](/img/structure/B1644322.png)

